molecular formula C18H30BNO3 B2543844 Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine CAS No. 1196396-94-7

Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine

Cat. No.: B2543844
CAS No.: 1196396-94-7
M. Wt: 319.25
InChI Key: VFWYNMQUGAHDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine is a useful research compound. Its molecular formula is C18H30BNO3 and its molecular weight is 319.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized various compounds closely related to Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine, characterizing their structure through spectroscopy and X-ray diffraction. These studies provide insights into the molecular configurations, vibrational properties, and the comparative analysis of spectroscopic data. For instance, Qing-mei Wu et al. (2021) synthesized compounds with similar functional groups and analyzed their structure using different spectroscopic methods, contributing to the understanding of their chemical behavior and properties (Wu et al., 2021).

Chelation and Metal Ion Coordination

Another area of interest is the application of compounds like this compound in chelation and metal ion coordination. Marina G. D. Leed et al. (2011) developed prochelators that, upon reacting with hydrogen peroxide, provide hexadentate ligands for chelating metal ions, demonstrating potential for biological applications in mitigating metal-promoted oxidative damage (Leed et al., 2011).

Material Science and Nanotechnology

In material science and nanotechnology, compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are utilized for the synthesis of new materials. For example, the development of efficient and practical synthesis methods for key intermediates in electron transport materials showcases the application of these compounds in creating novel materials for technological applications, as described by Zha Xiangdong et al. (2017) (Xiangdong et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds derived from or related to this compound have also been explored. A. M. Irving et al. (2003) synthesized novel N2B heterocycles demonstrating considerable antifungal activity against Aspergillus niger and moderate antibacterial activity against Bacillus cereus, indicating potential pharmaceutical applications (Irving et al., 2003).

Properties

IUPAC Name

N,N-diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BNO3/c1-7-20(8-2)13-14-21-16-11-9-15(10-12-16)19-22-17(3,4)18(5,6)23-19/h9-12H,7-8,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWYNMQUGAHDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from [2-(4-bromo-phenoxy)-ethyl]-diethyl-amine according to general Method I for borylation described above for preparation of 4,4,5,5-tetramethyl-2-(2-methyl-4-phenoxy-phenyl)-[1,3,2]dioxaborolane.

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